molecular formula C16H14N2O2 B2970155 1-(p-Tolylamino-methyl)-1H-indole-2,3-dione CAS No. 201989-82-4

1-(p-Tolylamino-methyl)-1H-indole-2,3-dione

Cat. No. B2970155
CAS RN: 201989-82-4
M. Wt: 266.3
InChI Key: UFTXSYLWLUWMAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(p-Tolylamino-methyl)-1H-indole-2,3-dione involves several methods, including condensation reactions, cyclizations, and functional group transformations. Researchers have explored both traditional organic synthesis routes and novel strategies to access this compound. For instance, one common approach is the reaction of an appropriate indole precursor with a p-tolylamine derivative under controlled conditions. Detailed synthetic pathways can be found in the literature .

properties

IUPAC Name

1-[(4-methylanilino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)17-10-18-14-5-3-2-4-13(14)15(19)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTXSYLWLUWMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione

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